Cas no 116434-95-8 (5-Fluoro-3,4-dihydro-2(1H)-quinolinone)

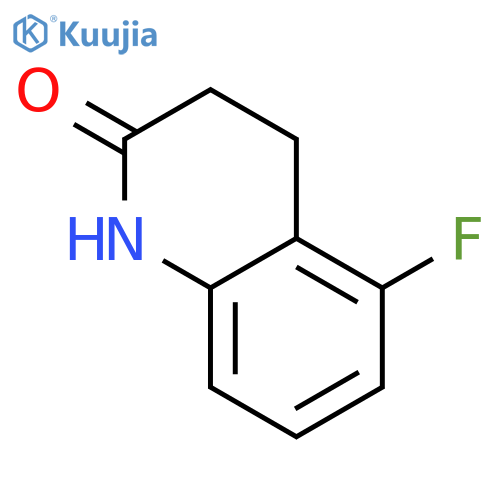

116434-95-8 structure

商品名:5-Fluoro-3,4-dihydro-2(1H)-quinolinone

CAS番号:116434-95-8

MF:C9H8FNO

メガワット:165.164325714111

MDL:MFCD19369723

CID:1205711

PubChem ID:22736942

5-Fluoro-3,4-dihydro-2(1H)-quinolinone 化学的及び物理的性質

名前と識別子

-

- 5-fluoro-3,4-dihydro-1h-quinolin-2-one

- ACMC-20mmfd

- 2(1H)-QUINOLINONE, 5-FLUORO-3,4-DIHYDRO

- 5-fluoro-3,4-dihydro-2(1H)-quinolinone

- 2(1H)-Quinolinone, 5-fluoro-3,4-dihydro-

- CTK0C5297

- 5-Fluoro-3,4-dihydroquinolin-2(1H)-one

- SureCN3723532

- SCHEMBL13732049

- DOFDWRKGYCKMIE-UHFFFAOYSA-N

- DTXSID50627963

- DB-349909

- MFCD19369723

- BS-19280

- 116434-95-8

- SCHEMBL3723532

- 5-Fluoro-3,4-dihydro-2(1H)-quinolinone

-

- MDL: MFCD19369723

- インチ: InChI=1S/C9H8FNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12)

- InChIKey: DOFDWRKGYCKMIE-UHFFFAOYSA-N

- ほほえんだ: O=C1CCC2=C(F)C=CC=C2N1

計算された属性

- せいみつぶんしりょう: 165.058992041g/mol

- どういたいしつりょう: 165.058992041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

5-Fluoro-3,4-dihydro-2(1H)-quinolinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB573158-250mg |

5-Fluoro-3,4-dihydro-1H-quinolin-2-one, 95%; . |

116434-95-8 | 95% | 250mg |

€412.10 | 2024-08-02 | |

| A2B Chem LLC | AA16000-5g |

5-Fluoro-3,4-dihydro-2(1h)-quinolinone |

116434-95-8 | 95% | 5g |

$1642.00 | 2024-04-20 | |

| A2B Chem LLC | AA16000-1g |

5-Fluoro-3,4-dihydro-2(1h)-quinolinone |

116434-95-8 | 95% | 1g |

$597.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1003603-5g |

5-fluoro-3,4-dihydroquinolin-2(1H)-one |

116434-95-8 | 95% | 5g |

$1780 | 2024-07-24 | |

| Chemenu | CM223541-1g |

5-Fluoro-3,4-dihydroquinolin-2(1H)-one |

116434-95-8 | 95% | 1g |

$*** | 2023-04-03 | |

| Chemenu | CM223541-1g |

5-Fluoro-3,4-dihydroquinolin-2(1H)-one |

116434-95-8 | 95% | 1g |

$508 | 2021-08-04 | |

| TRC | F402030-100mg |

5-Fluoro-3,4-dihydro-2(1H)-quinolinone |

116434-95-8 | 100mg |

$ 295.00 | 2022-06-05 | ||

| TRC | F402030-10mg |

5-Fluoro-3,4-dihydro-2(1H)-quinolinone |

116434-95-8 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | F402030-50mg |

5-Fluoro-3,4-dihydro-2(1H)-quinolinone |

116434-95-8 | 50mg |

$ 210.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758664-1g |

5-Fluoro-3,4-dihydroquinolin-2(1h)-one |

116434-95-8 | 95% | 1g |

¥5701.00 | 2024-08-09 |

5-Fluoro-3,4-dihydro-2(1H)-quinolinone 関連文献

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

116434-95-8 (5-Fluoro-3,4-dihydro-2(1H)-quinolinone) 関連製品

- 152840-81-8(Valine-1-13C (9CI))

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:116434-95-8)5-Fluoro-3,4-dihydro-2(1H)-quinolinone

清らかである:99%/99%

はかる:250mg/1g

価格 ($):244/504